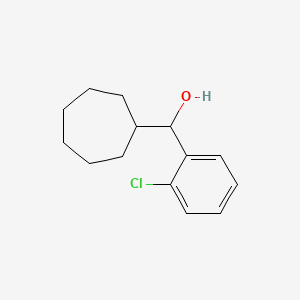

Cycloheptyl (2-chlorophenyl)methanol

Descripción

Cycloheptyl (2-chlorophenyl)methanol is an organic compound featuring a cycloheptyl group and a 2-chlorophenyl substituent attached to a central methanol carbon. The cycloheptyl group introduces steric bulk and conformational flexibility, while the 2-chlorophenyl moiety enhances electrophilic reactivity due to the electron-withdrawing chlorine atom . Such compounds are typically employed as intermediates in organic synthesis or ligands in catalytic systems .

Propiedades

IUPAC Name |

(2-chlorophenyl)-cycloheptylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO/c15-13-10-6-5-9-12(13)14(16)11-7-3-1-2-4-8-11/h5-6,9-11,14,16H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHUVVAGPAJRIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(C2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl (2-chlorophenyl)methanol typically involves the reaction of cycloheptanone with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of Cycloheptyl (2-chlorophenyl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification techniques such as distillation and crystallization are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

Cycloheptyl (2-chlorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in THF.

Major Products Formed

Oxidation: Cycloheptyl (2-chlorophenyl)ketone or Cycloheptyl (2-chlorophenyl)aldehyde.

Reduction: Cycloheptyl (2-chlorophenyl)methanol.

Substitution: Cycloheptyl (2-methoxyphenyl)methanol or Cycloheptyl (2-tert-butylphenyl)methanol.

Aplicaciones Científicas De Investigación

Cycloheptyl (2-chlorophenyl)methanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of Cycloheptyl (2-chlorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Physical Properties

The following table summarizes key structural and physical properties of Cycloheptyl (2-chlorophenyl)methanol and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Key Structural Features |

|---|---|---|---|---|---|

| Cycloheptyl (2-chlorophenyl)methanol* | C₁₄H₁₉ClO | ~254.75 | Not reported | Not reported | Cycloheptyl + 2-chlorophenyl + methanol |

| (3-Bromophenyl)(cycloheptyl)methanol | C₁₄H₁₉BrO | 283.20 | Not reported | Not reported | Cycloheptyl + 3-bromophenyl + methanol |

| (2-Chlorophenyl)(diphenyl)methanol | C₁₉H₁₅ClO | 294.78 | Not reported | Not reported | Diphenyl + 2-chlorophenyl + methanol |

| (2-Chlorophenyl)methanol | C₇H₇ClO | 136.19 | 219–221 | 0.973 | Simple 2-chlorophenyl + methanol |

| (2-Chlorophenyl)(diphenylphosphoryl)methanol | C₁₉H₁₆ClO₂P | 342.74 | Not reported | Not reported | Diphenylphosphoryl + 2-chlorophenyl + methanol |

*Inferred from analogs; exact data unavailable in evidence.

Key Observations:

- Electronic Effects: The 2-chlorophenyl group enhances electrophilicity at the benzylic carbon, facilitating substitution or oxidation reactions. This is less pronounced in the 3-bromophenyl analog due to differences in halogen position and electronegativity .

- Hydrogen Bonding: Compounds like (2-Chlorophenyl)(diphenylphosphoryl)methanol exhibit intermolecular O–H···O and C–H···O hydrogen bonding, which stabilize crystal structures and influence solubility .

Stability and Computational Insights

- Cycloheptyl (2-chlorophenyl)methanol: By analogy, its optimized 3D structure would likely exhibit similar stability, with van der Waals surfaces influencing solvent interactions .

Actividad Biológica

Cycloheptyl (2-chlorophenyl)methanol is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

Cycloheptyl (2-chlorophenyl)methanol is characterized by its cycloheptyl group attached to a 2-chlorophenyl moiety via a methanol linkage. The presence of the chlorine atom on the phenyl ring is significant as it can influence the compound's biological interactions and potency.

The biological activity of Cycloheptyl (2-chlorophenyl)methanol is primarily attributed to its ability to modulate enzyme and receptor activities . This modulation occurs through binding interactions that can either inhibit or activate specific biological pathways. The exact molecular targets are still under investigation, but preliminary studies suggest potential interactions with various enzymes involved in metabolic processes.

Biological Activities

Research indicates that Cycloheptyl (2-chlorophenyl)methanol exhibits several promising biological activities:

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, showing potential as an antimicrobial agent.

- Anti-inflammatory Effects : Studies suggest that it may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Cytotoxicity : Preliminary assessments indicate that Cycloheptyl (2-chlorophenyl)methanol has low cytotoxicity, which is favorable for drug development .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Moderate activity against bacteria | |

| Anti-inflammatory | Potential inhibition of inflammatory markers | |

| Cytotoxicity | Low cytotoxicity observed in cell lines |

Case Studies

- Antimicrobial Study : In a study assessing the antimicrobial properties of Cycloheptyl (2-chlorophenyl)methanol, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be below 20 µM, indicating potent activity .

- Inflammation Model : In vitro experiments using macrophage cell lines showed that Cycloheptyl (2-chlorophenyl)methanol reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating conditions characterized by excessive inflammation.

- Cytotoxicity Assessment : The cytotoxic effects were evaluated using HepG2 liver cancer cells, where Cycloheptyl (2-chlorophenyl)methanol exhibited an IC50 greater than 64 µg/mL, indicating a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.